molecular formula C25H19NO2S B11567250 (2E)-2-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-1-benzothiophen-3(2H)-one

(2E)-2-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B11567250
M. Wt: 397.5 g/mol
InChI Key: HMTHIBXNDKNYHX-LFVJCYFKSA-N
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Description

(2E)-2-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-2,3-dihydro-1-benzothiophen-3-one is a complex organic compound that features a unique structure combining an indole moiety, a benzothiophene ring, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-2,3-dihydro-1-benzothiophen-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the phenoxyethyl group. The final step involves the formation of the benzothiophene ring through cyclization reactions under specific conditions, such as the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-2,3-dihydro-1-benzothiophen-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the indole and benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-2-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-2,3-dihydro-1-benzothiophen-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-2,3-dihydro-1-benzothiophen-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole structures, such as tryptamines and indole-3-carbinol.

    Benzothiophene Derivatives: Compounds like benzothiophene-2-carboxylic acid and benzothiophene sulfonamides.

    Phenoxyethyl Compounds: Molecules such as phenoxyethanol and phenoxyacetic acid.

Uniqueness

(2E)-2-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-2,3-dihydro-1-benzothiophen-3-one is unique due to its combination of three distinct structural motifs: the indole, benzothiophene, and phenoxyethyl groups. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C25H19NO2S

Molecular Weight

397.5 g/mol

IUPAC Name

(2E)-2-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C25H19NO2S/c27-25-21-11-5-7-13-23(21)29-24(25)16-18-17-26(22-12-6-4-10-20(18)22)14-15-28-19-8-2-1-3-9-19/h1-13,16-17H,14-15H2/b24-16+

InChI Key

HMTHIBXNDKNYHX-LFVJCYFKSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)C5=CC=CC=C5S4

Canonical SMILES

C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)C5=CC=CC=C5S4

Origin of Product

United States

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